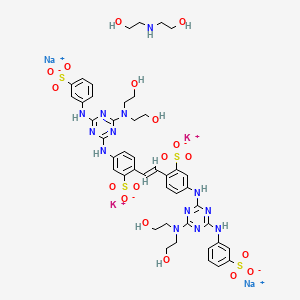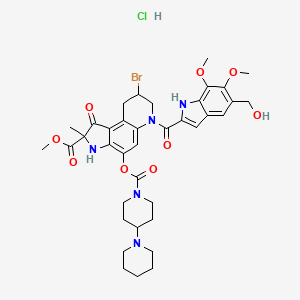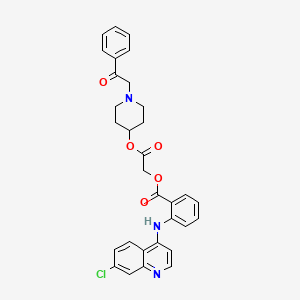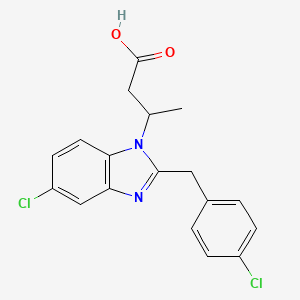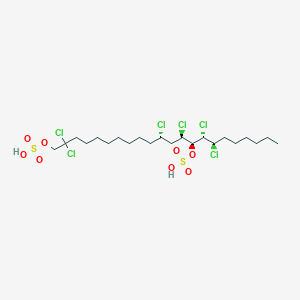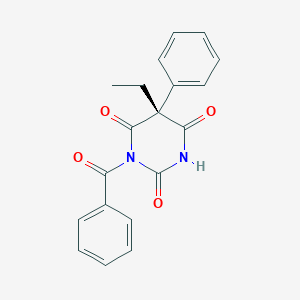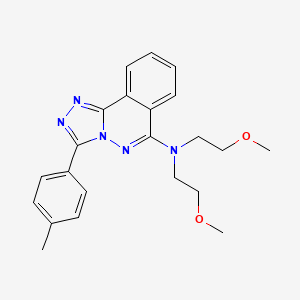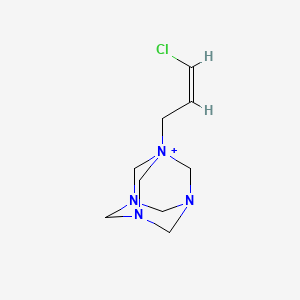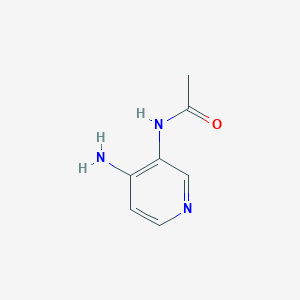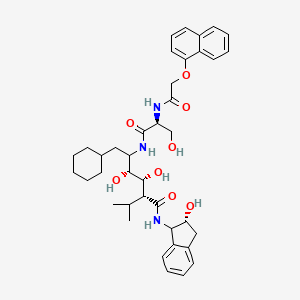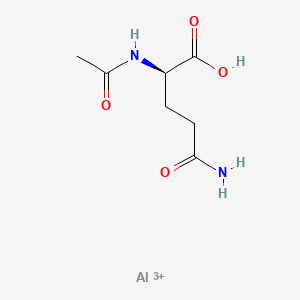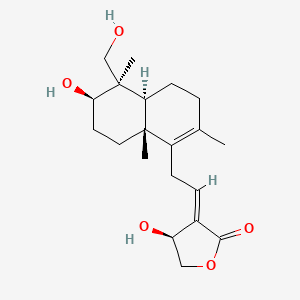
9-Dehydro-17-hydro-andrographolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Dehydro-17-hydro-andrographolide is a bioactive compound derived from Andrographis paniculata, a plant commonly used in traditional Chinese and Indian medicine. This compound is known for its diverse pharmacological properties, including anti-inflammatory, anti-microbial, and anti-cancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Dehydro-17-hydro-andrographolide typically involves the extraction of andrographolide from the leaves of Andrographis paniculata. This is followed by chemical modifications to introduce the dehydro and hydro groups. The process often includes steps like soxhlet extraction, recrystallization, and column chromatography purification .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale extraction and purification processes. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
9-Dehydro-17-hydro-andrographolide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of andrographolide, which may exhibit enhanced pharmacological properties .
Scientific Research Applications
9-Dehydro-17-hydro-andrographolide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 9-Dehydro-17-hydro-andrographolide involves multiple molecular targets and pathways. It exerts its effects by modulating signaling pathways such as NF-κB, JAK/STAT, and T cell receptor pathways. These pathways play crucial roles in inflammation, immune response, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Andrographolide: The parent compound from which 9-Dehydro-17-hydro-andrographolide is derived.
Neoandrographolide: Another derivative with similar pharmacological properties.
14-Deoxy-11,12-dehydroandrographolide: Known for its anti-inflammatory and anti-cancer activities.
Uniqueness
This compound is unique due to its enhanced water solubility and bioavailability compared to its parent compound, andrographolide. This makes it more effective in clinical applications, particularly in traditional Chinese medicine injections .
Properties
CAS No. |
1418130-80-9 |
|---|---|
Molecular Formula |
C20H30O5 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(3E,4S)-3-[2-[(4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one |
InChI |
InChI=1S/C20H30O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,15-17,21-23H,4,6-11H2,1-3H3/b13-5+/t15-,16+,17-,19+,20+/m1/s1 |
InChI Key |
QSNYSKXZUCQDIE-UOWHFJIKSA-N |
Isomeric SMILES |
CC1=C([C@@]2(CC[C@H]([C@@]([C@H]2CC1)(C)CO)O)C)C/C=C/3\[C@@H](COC3=O)O |
Canonical SMILES |
CC1=C(C2(CCC(C(C2CC1)(C)CO)O)C)CC=C3C(COC3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


